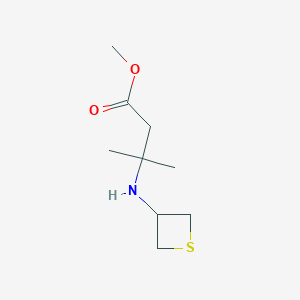
Methyl3-methyl-3-(thietan-3-ylamino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl3-methyl-3-(thietan-3-ylamino)butanoate is a chemical compound with the molecular formula C9H17NO2S and a molecular weight of 203.3 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable in various scientific and industrial applications.
Preparation Methods
The preparation of Methyl3-methyl-3-(thietan-3-ylamino)butanoate involves synthetic routes that typically include the reaction of thietan-3-ylamine with methyl 3-methylbutanoate under specific conditions. The reaction conditions often involve the use of solvents and catalysts to facilitate the reaction and achieve high yields. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Methyl3-methyl-3-(thietan-3-ylamino)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl3-methyl-3-(thietan-3-ylamino)butanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is utilized in biochemical studies to understand its interactions with biological molecules.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of Methyl3-methyl-3-(thietan-3-ylamino)butanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. These interactions can result in various biological and chemical outcomes, depending on the context in which the compound is used .
Comparison with Similar Compounds
Methyl3-methyl-3-(thietan-3-ylamino)butanoate can be compared with other similar compounds, such as:
Methyl 3-methylbutanoate: A related ester compound with different reactivity and applications.
Thietan-3-ylamine: A precursor used in the synthesis of this compound.
Other thietan derivatives: Compounds with similar structures but varying functional groups and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and selectivity .
Properties
Molecular Formula |
C9H17NO2S |
|---|---|
Molecular Weight |
203.30 g/mol |
IUPAC Name |
methyl 3-methyl-3-(thietan-3-ylamino)butanoate |
InChI |
InChI=1S/C9H17NO2S/c1-9(2,4-8(11)12-3)10-7-5-13-6-7/h7,10H,4-6H2,1-3H3 |
InChI Key |
GJBZBIATHMBESY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)OC)NC1CSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















